4-Hydroxyisophthalic Acid (CAS 636-46-4): A Comprehensive Technical Guide
4-Hydroxyisophthalic Acid (CAS 636-46-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyisophthalic acid (4-HIPA), with the CAS number 636-46-4, is an aromatic carboxylic acid that has garnered significant interest in the scientific community. It is recognized as an impurity of acetylsalicylic acid and has been investigated for its potential therapeutic applications, ranging from neuroprotection and antioxidant activity to anti-cancer effects.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for its synthesis and purification, and a detailed exploration of its biological activities and associated signaling pathways.
Physicochemical Properties
4-Hydroxyisophthalic acid is a white to off-white crystalline powder.[3] A comprehensive summary of its key physicochemical properties is presented in the tables below for easy reference and comparison.
| Identifier | Value |
| CAS Number | 636-46-4 |
| Molecular Formula | C₈H₆O₅ |
| Molecular Weight | 182.13 g/mol |
| IUPAC Name | 4-hydroxybenzene-1,3-dicarboxylic acid |
| Synonyms | 4-HIPA, 4-Hydroxy-1,3-benzenedicarboxylic acid, 4-Hydroxy-m-phthalic acid |
| Property | Value | Source |
| Melting Point | >300 °C (decomposes) | --INVALID-LINK-- |
| Boiling Point | 447.5 °C at 760 mmHg (predicted) | --INVALID-LINK-- |
| Solubility | Water: 0.3 g/L at 24 °C. Freely soluble in alcohol and ether. Slightly soluble in DMSO, Ethyl Acetate, and Methanol. | --INVALID-LINK--, --INVALID-LINK-- |
| pKa | 2 ± 0.10 (predicted) | --INVALID-LINK-- |
| Density | 1.612 g/cm³ | --INVALID-LINK-- |
| Flash Point | 238.6 °C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Storage | 2-8°C, protect from light | --INVALID-LINK-- |
| Spectral Data | Details | Source |
| ¹H NMR | Spectra available | --INVALID-LINK-- |
| ¹³C NMR | Spectra available | --INVALID-LINK-- |
| IR Spectroscopy | Spectra available | --INVALID-LINK-- |
| Mass Spectrometry | Spectra available | --INVALID-LINK-- |
Experimental Protocols
Synthesis of 4-Hydroxyisophthalic Acid
Several methods for the synthesis of 4-hydroxyisophthalic acid have been reported. Below are detailed protocols for two common methods.
1. Modified Kolbe-Schmitt Reaction
This method involves the carboxylation of a potassium salt of salicylic acid or p-hydroxybenzoic acid under high pressure and temperature.
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Materials: Dipotassium salicylate, potassium carbonate, carbon dioxide (high pressure), hydrochloric acid, water.
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Procedure:
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A mixture of solid dipotassium salicylate and potassium carbonate is dried and placed in a high-pressure reaction bomb.
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The bomb is subjected to a carbon dioxide pressure of approximately 1500 p.s.i.g.
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The mixture is heated to 350°C for 6 hours.
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After cooling and venting the bomb, the reaction product is dissolved in water.
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The solution is acidified with hydrochloric acid to precipitate the crude 4-hydroxyisophthalic acid.
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The precipitate is purified by several cycles of reprecipitation from an aqueous solution with hydrochloric acid.
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The final product is filtered and dried.
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2. Synthesis from Salicylic Acid and Carbon Tetrachloride
This method involves the reaction of salicylic acid with carbon tetrachloride in an alkaline medium.
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Materials: Salicylic acid, carbon tetrachloride, alkaline medium (e.g., sodium hydroxide), copper powder (catalyst).
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Procedure:
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Salicylic acid is dissolved in an aqueous alkaline medium.
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Copper powder is added as a catalyst.
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Carbon tetrachloride is added to the mixture.
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The mixture is boiled under reflux.
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After the reaction is complete, the mixture is cooled and acidified to precipitate the crude 4-hydroxyisophthalic acid.
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The crude product is then purified by recrystallization.
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Purification of 4-Hydroxyisophthalic Acid
A common method for the purification of 4-hydroxyisophthalic acid, especially when extracted from industrial residues, is through esterification followed by hydrolysis.
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Materials: Crude 4-hydroxyisophthalic acid, methanol, concentrated sulfuric acid, sodium carbonate solution, sodium hydroxide solution.
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Procedure:
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Esterification: The crude 4-hydroxyisophthalic acid is dissolved in dry methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 24 hours to form the dimethyl ester.
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Isolation of the Ester: Most of the methanol is distilled off, and the residue is added to a sodium carbonate solution to neutralize any remaining acid. The dimethyl 4-hydroxyisophthalate, being insoluble in the aqueous solution, can be separated.
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Hydrolysis: The purified dimethyl ester is then hydrolyzed back to 4-hydroxyisophthalic acid by refluxing with an aqueous solution of sodium hydroxide.
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Precipitation: The resulting solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the pure 4-hydroxyisophthalic acid.
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Final Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from aqueous methanol.
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Biological Activities and Signaling Pathways
4-Hydroxyisophthalic acid exhibits a range of biological activities, with its antioxidant, neuroprotective, and anti-cancer properties being the most extensively studied.
Antioxidant and Neuroprotective Effects
4-HIPA has demonstrated potent antioxidant properties by scavenging free radicals and protecting against oxidative damage.[1] Its neuroprotective effects are largely attributed to its ability to mitigate oxidative stress-mediated cellular damage.
The proposed mechanism of action involves:
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Direct Radical Scavenging: 4-HIPA can directly neutralize reactive oxygen species (ROS), thereby preventing damage to cellular components.[4]
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Enhancement of Endogenous Antioxidant Defenses: It has been shown to boost the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[5]
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Maintenance of Glutathione Levels: 4-HIPA helps in maintaining the intracellular levels of glutathione (GSH), a critical component of the cellular antioxidant defense system.[4][5]
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Inhibition of Lipid Peroxidation: By preventing the oxidation of lipids, 4-HIPA protects cell membranes from damage.[4]
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Modulation of Signaling Pathways: Evidence suggests that 4-HIPA can inhibit the p38 MAPK signaling pathway, which is often activated by cellular stress and contributes to inflammation and apoptosis.
References
- 1. 4-Hydroxyisophthalic acid | 636-46-4 | FH05264 | Biosynth [biosynth.com]
- 2. Neuroprotective action of 4-Hydroxyisophthalic acid against paraquat-induced motor impairment involves amelioration of mitochondrial damage and neurodegeneration in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
